2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole
Description
The compound 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 1802738-00-6) is a bicyclic imidazole derivative with a (2R,6R)-stereochemical configuration. Its molecular formula is C₁₉H₂₁N₃ (molecular weight: 291.39 g/mol), featuring two benzyl substituents at the 2- and 6-positions of the imidazo[1,2-a]imidazole core. This compound is primarily used as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis .
Properties
IUPAC Name |
2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGKFCUFRDEVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diketones with Amines and Aldehydes
This method leverages the reactivity of α-diketones (e.g., benzil) with aldehydes and amines to form tetrasubstituted imidazoles, which can be functionalized to introduce benzyl groups.
Key Steps:
- Cyclization : Benzil (1,2-diketone) reacts with aldehydes (e.g., p-cresolamine) and ammonium acetate in glacial acetic acid under reflux.
- Substitution : The resulting imidazole intermediate undergoes benzylation via alkylation or cross-coupling to attach benzyl groups at positions 2 and 6.
Example Protocol:
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzil + p-cresolamine + NH₄OAc | Glacial acetic acid, reflux, 12 h | 81% | |
| Benzylation reagent | Alkylation or Suzuki coupling | N/A |
Van Leusen Method for Imidazole Synthesis
This approach utilizes tosylmethyl isocyanide (TosMIC) and amidoximes to construct imidazole rings, enabling regioselective substitution.
Key Steps:
- Coupling : Amidoximes react with TosMIC in the presence of a base (e.g., NaH) to form imidazole intermediates.
- Functionalization : Benzyl groups are introduced via nucleophilic substitution or cross-coupling reactions.
Example Protocol:
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| TosMIC + amidoxime | NaH, THF, RT | N/A | |
| Benzylation | Suzuki coupling, Pd catalyst | 60–80% |
Radziszewski Condensation
A classical method for imidazole synthesis using α-diketones, ammonia, and aldehydes.
Modular Synthesis via Kornblum Oxidation
This one-pot method combines ketone oxidation to glyoxal, followed by imidazole condensation.
Key Steps:
- Oxidation : Ketones (e.g., acetophenone) are oxidized to glyoxal using HBr and DMSO.
- Condensation : Glyoxal reacts with aldehydes and ammonium acetate to form imidazoles.
- Functionalization : Benzyl groups are introduced via bromination and Suzuki coupling.
Example Protocol:
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| Acetophenone → glyoxal | HBr (10 mol%), DMSO, 85°C | 69% | |
| Suzuki coupling | Pd catalyst, arylboronic acid | 60–85% |
Three-Component Reaction with α-Hydroxy Ketones
This method employs α-hydroxy ketones (e.g., benzoin) for rapid imidazole synthesis.
Key Steps:
- Cyclization : Benzoin reacts with aldehydes and ammonium acetate in the presence of CuI.
- Benzylation : Direct introduction of benzyl groups via aldehyde components or post-functionalization.
Example Protocol:
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzoin + aldehyde + NH₄OAc | CuI (15 mol%), BuOH, reflux | 80–95% |
Bifurcated Pathway Using PS-BEMP Resin
This method traps intermediates to control regioselectivity, enabling imidazole or thiazole formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High substrate scope | Requires harsh conditions | 50–81% |
| Van Leusen | Regioselective control | Expensive reagents (TosMIC) | 60–80% |
| Radziszewski | Classical, well-established | Limited functionalization | 50–70% |
| Kornblum Oxidation | One-pot, scalable | Acid-sensitive substrates | 60–85% |
| Three-Component | Rapid, high yields | Limited to α-hydroxy ketones | 80–95% |
| Bifurcated Pathway | Regioselective control | Requires specialized resin | 38–55% |
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce tetrahydroimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole-based compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural modifications of imidazole can enhance their activity against these pathogens .
2. Antidiabetic Potential
Recent investigations into imidazole derivatives have revealed their potential as α-glucosidase inhibitors. These compounds can modulate glucose metabolism and have been studied for their effects on blood sugar levels in diabetic models. In vitro and in vivo studies have demonstrated that certain derivatives exhibit promising anti-diabetic activity .
3. Antihypertensive Effects
Imidazole derivatives have also been evaluated for their antihypertensive properties. Compounds such as 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole have shown vasorelaxant effects in animal models. The efficacy of these compounds in lowering blood pressure highlights their therapeutic potential in treating hypertension .
Synthesis and Characterization
The synthesis of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole typically involves multi-step processes that may include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted by Brahmbhatt et al. synthesized various imidazole derivatives and evaluated their antibacterial activity against multiple strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Case Study 2: Antidiabetic Activity
In a recent study published in December 2021, researchers synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives and assessed their α-glucosidase inhibitory activity. The most effective compound demonstrated an IC50 value that was markedly lower than previously reported inhibitors .
Data Table: Summary of Applications
| Application Area | Compound Example | Activity/Effect |
|---|---|---|
| Antimicrobial | Various imidazole derivatives | Inhibition of Staphylococcus aureus growth |
| Antidiabetic | 2-phenyl-1H-benzo[d]imidazole derivatives | α-glucosidase inhibition |
| Antihypertensive | 5-(trifluoromethyl)-2-(substituted phenyl)-imidazole | Vasorelaxant effects |
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Benzyl vs. Tert-Butyl Groups
A key structural analog is (2S,6S)-2,6-di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS: 1330830-50-6). While both compounds share the imidazo[1,2-a]imidazole backbone, the tert-butyl substituents in the latter introduce significant steric bulk compared to the benzyl groups in the target compound. This difference impacts:
- Reactivity : The tert-butyl groups may hinder nucleophilic or electrophilic attacks due to steric shielding, whereas benzyl substituents could facilitate π-π stacking in biological systems .
Table 1: Substituent Comparison
| Compound Name | Substituents | CAS | Molecular Formula | Molecular Weight (g/mol) | Configuration |
|---|---|---|---|---|---|
| 2,6-Dibenzyl-imidazo[1,2-a]imidazole | Benzyl | 1802738-00-6 | C₁₉H₂₁N₃ | 291.39 | (2R,6R) |
| 2,6-Di-tert-butyl-imidazo[1,2-a]imidazole | tert-Butyl | 1330830-50-6 | C₁₆H₂₈N₃ | 262.42 | (2S,6S) |
Electronic Effects: Benzyl vs. Dichlorobenzyl Groups
The dichlorobenzyl derivative 5-[(2,6-dichlorophenyl)methyl]-1H-imidazole (CAS: 78892-86-1) provides insight into electronic modifications. The electron-withdrawing chlorine atoms in this compound contrast with the electron-donating benzyl groups in the target molecule. Key differences include:
- Reactivity : The electron-deficient dichlorobenzyl group may increase susceptibility to nucleophilic substitution compared to the benzyl-substituted compound.
- Biological Interactions : Chlorine atoms could enhance binding to hydrophobic pockets in enzymes, whereas benzyl groups might favor interactions with aromatic residues .
Fused Ring Systems: Imidazo-Triazinones and Pyrazoles
Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (from Molecules, 2011) feature expanded fused-ring systems. These structures differ in:
- Synthetic Complexity: The triazinone derivatives require multi-step syntheses involving hydrazonoyl halides, contrasting with the simpler alkylation strategies likely used for benzyl-substituted imidazoles .
Stereochemical Considerations
The (2R,6R) configuration of the target compound contrasts with the (2S,6S)-di-tert-butyl analog. Stereochemistry can drastically alter:
- Enantioselectivity: Potential differences in binding to chiral biological targets (e.g., enzymes or receptors).
- Synthetic Pathways : Enantioselective synthesis methods, such as asymmetric catalysis, may be required to achieve high stereochemical purity .
Biological Activity
2,6-Dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique imidazo[1,2-a]imidazole core structure with two benzyl groups at the 2 and 6 positions, this compound exhibits a molecular formula of CHN and a molecular weight of approximately 291.39 g/mol .
Research indicates that 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole functions primarily as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. Inhibition of DPP-IV leads to increased insulin secretion and improved glycemic control in diabetic models . Furthermore, this compound may interact with various receptors and enzymes to modulate metabolic pathways and exhibit therapeutic effects against conditions such as diabetes .
Biological Activity Overview
The biological activity of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole can be summarized as follows:
- Antidiabetic Activity : As a DPP-IV inhibitor.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : Related compounds have shown antimicrobial activity.
Antidiabetic Effects
A study highlighted the compound's ability to enhance insulin secretion in diabetic models. The DPP-IV inhibitory activity was quantified using IC values that demonstrated significant potency compared to standard antidiabetic medications .
Cytotoxicity in Cancer Models
In vitro studies have shown that derivatives of diazole compounds exhibit cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
- Cytotoxicity Results : The IC values for related compounds ranged from 7.82 to 10.21 µM across different cancer cell lines .
The following table summarizes the cytotoxicity data for some related compounds:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 6c | HCT-116 | 8.50 |
| 6i | HepG2 | 9.30 |
| 6h | MCF-7 | 10.21 |
Mechanistic Insights
Further mechanistic studies indicated that certain derivatives could induce cell cycle arrest and apoptosis in HepG2 cells. For example:
- Cell Cycle Analysis : Treatment with compound 6i led to increased G1 phase accumulation from 52.39% to 72.13%, indicating effective cell cycle modulation .
Structural Similarities and Derivatives
The structural characteristics of 2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole allow it to share similarities with other biologically active compounds. Notable derivatives include:
- Miconazole : Known for its antifungal properties.
- Clotrimazole : Used as an antifungal agent.
These compounds also possess the diazole ring structure which contributes to their biological activities .
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